molecular formula C10H6FNO2 B1452047 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde CAS No. 808740-52-5

3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

Cat. No. B1452047
CAS RN: 808740-52-5
M. Wt: 191.16 g/mol
InChI Key: XKEKTJAIKFOVIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of “5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde” involves several steps including bromination, cyclization, catalytic dechlorination, and hydrogenation reduction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde has been used for the synthesis of substituted pyrrole-3-carbaldehydes .

Scientific Research Applications

Synthesis of Fluorine-Containing Derivatives

  • The compound and its derivatives are used in the synthesis of fluorine-containing azomethines and amides. These fluorinated compounds exhibit enhanced properties, including reactivity and biological activity due to the presence of fluorine. For example, fluorinated amines obtained from these derivatives showed a synergistic effect in compositions with insecticides, indicating their potential application in agricultural chemistry (Petkevich et al., 2018).

Development of Building Blocks for Organic Synthesis

  • Research has focused on creating 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes. These derivatives serve as versatile building blocks in organic synthesis, enabling the development of fluorinated analogs of various pharmaceuticals and bioactive molecules, showcasing their importance in medicinal chemistry and drug design (Chalyk et al., 2019).

Antimicrobial Activity

  • The antimicrobial potential of certain derivatives has been explored, demonstrating that compounds synthesized from 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde exhibit significant antibacterial activity. This highlights the compound's relevance in the development of new antimicrobial agents and contributes to the ongoing search for novel therapeutics to combat resistant microbial strains (Mistry et al., 2016).

Structural and Optical Properties

  • Studies have been conducted on the structural and optical properties of related fluorophenyl-isoxazole derivatives, emphasizing their potential in materials science, especially in the design of materials with specific electronic and optical properties. This research can lead to applications in nonlinear optics and photovoltaic devices (Mary et al., 2015).

Antitubercular Activity

  • New phenylisoxazole isoniazid derivatives have been synthesized, showing moderate bioactivity against Mycobacterium tuberculosis. This illustrates the role of 3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde derivatives in the discovery of new antitubercular agents, contributing to the fight against tuberculosis (Carrasco et al., 2021).

properties

IUPAC Name

3-(2-fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEKTJAIKFOVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676412
Record name 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

808740-52-5
Record name 3-(2-Fluorophenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde
Reactant of Route 2
3-(2-Fluoro-phenyl)-isoxazole-5-carbaldehyde

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